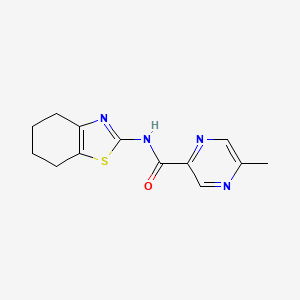

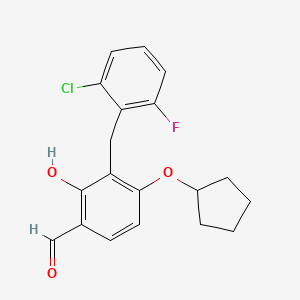

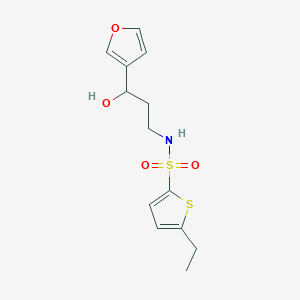

3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Phenylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Multicomponent Synthesis Approaches : A study detailed an efficient one-pot multicomponent approach for synthesizing thiazolo[3,2-a]pyridines, indicating the versatility of sulfonamide derivatives in constructing complex heterocyclic compounds. This method allows for high yields under mild conditions, showcasing the synthetic utility of sulfonamide chemistry in medicinal chemistry and drug discovery efforts (Altug et al., 2011).

Biotransformation and Drug Metabolism : Research on drug metabolism utilized biocatalytic systems to generate mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the application of sulfonamide derivatives in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Cycloaddition Reactions : The utility of bis-sulfonyl ethylene derivatives in catalytic asymmetric cycloaddition of azomethine ylides was explored, highlighting the role of sulfonamide derivatives in facilitating enantioselective synthesis of biologically active compounds (López-Pérez et al., 2008).

Radical-Mediated Cleavage : Investigations into the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones provide insights into novel methodologies for synthesizing α-fluoro esters, showcasing the chemical versatility of sulfonamide derivatives (Wnuk et al., 1996).

Catalytic Applications : The design and evaluation of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were reported for their potential as ligands in metal coordination, illustrating the broad applicability of sulfonamide derivatives in catalysis and materials science (Jacobs et al., 2013).

Biological Activities

- Anticancer Activities : Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, revealing the potential therapeutic applications of these compounds in oncology research (Ghorab et al., 2015).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c24-21(11-15-28(25,26)20-8-2-1-3-9-20)23(13-10-19-7-5-14-27-19)17-18-6-4-12-22-16-18/h1-9,12,14,16H,10-11,13,15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDGYHABPAHTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)

![3-Methyl-7-[2-methyl-3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/no-structure.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)

![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)